molecular formula C19H22N2O2 B236374 N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide

N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide

Cat. No. B236374
M. Wt: 310.4 g/mol
InChI Key: SWIBKCNSOVHTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide, also known as DPA-714, is a novel small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane. TSPO is a promising therapeutic target for a variety of diseases, including neurodegenerative disorders, cancer, and inflammation. In

Mechanism of Action

N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide binds to the TSPO in the outer mitochondrial membrane, which is involved in a variety of cellular processes, including energy production, calcium homeostasis, and apoptosis. TSPO is also upregulated in response to cellular stress, such as inflammation and oxidative damage. By binding to TSPO, this compound may modulate these cellular processes and protect against cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, protect against oxidative damage, and improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide is its specificity for TSPO, which allows for targeted modulation of cellular processes. However, one limitation of this compound is its relatively low affinity for TSPO compared to other ligands, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have applications in the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy and specificity for TSPO.

Synthesis Methods

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide involves the reaction of 4-amino-2-methylphenol with 2,2-dimethylpropanoyl chloride to form 4-(2,2-dimethylpropanoylamino)-2-methylphenol. This intermediate is then reacted with benzoyl chloride to produce this compound. The synthesis of this compound is a relatively simple and straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been investigated for its anti-inflammatory properties, as well as its potential use in cancer therapy.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(2,2-dimethylpropanoylamino)-2-methylphenyl]benzamide

InChI

InChI=1S/C19H22N2O2/c1-13-12-15(20-18(23)19(2,3)4)10-11-16(13)21-17(22)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChI Key

SWIBKCNSOVHTFE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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